Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an isopropylphenyl moiety, and a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzimidazole core is reacted with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-imidazolecarboxylate: Another benzimidazole derivative with similar structural features but different substituents.
2-Trifluoromethylbenzimidazole: A fluorinated benzimidazole with distinct chemical properties.
Uniqueness
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2-(4-propan-2-ylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c1-4-23-19(22)15-9-10-16-17(11-15)21-18(20-16)14-7-5-13(6-8-14)12(2)3/h5-12H,4H2,1-3H3,(H,20,21) |
InChI Key |
YALIBANBTXTMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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